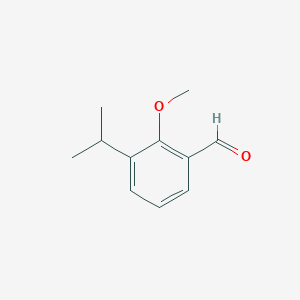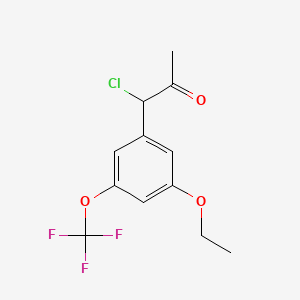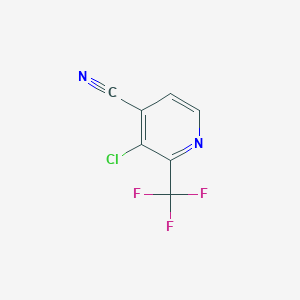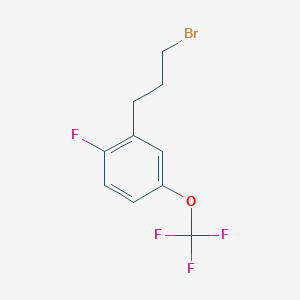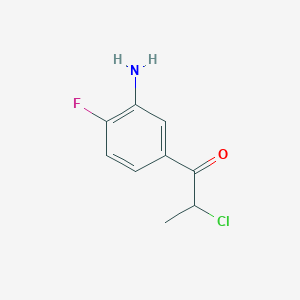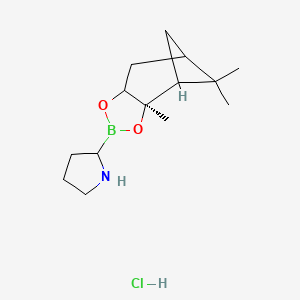
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves the halogenation of a suitable aromatic precursor. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced technologies and equipment ensures high efficiency and consistency in production.
化学反応の分析
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.
科学的研究の応用
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,2-Dichloro-5-difluoromethoxybenzene
- 1,2-Dichloro-3-(trifluoromethylthio)benzene
- 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethylthio group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, highlighting its uniqueness.
特性
分子式 |
C8H3Cl2F5OS |
|---|---|
分子量 |
313.07 g/mol |
IUPAC名 |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H |
InChIキー |
XCEGBNGXKNVYSG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



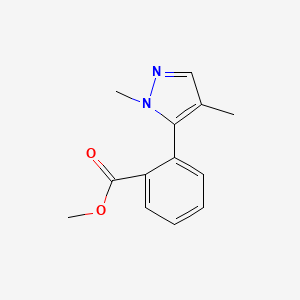
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)

